3-(difluoromethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
CAS No.: 477871-44-6
Cat. No.: VC4319117
Molecular Formula: C8H4F5N3
Molecular Weight: 237.133
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477871-44-6 |
|---|---|
| Molecular Formula | C8H4F5N3 |
| Molecular Weight | 237.133 |
| IUPAC Name | 3-(difluoromethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
| Standard InChI | InChI=1S/C8H4F5N3/c9-5(10)7-15-14-6-4(8(11,12)13)2-1-3-16(6)7/h1-3,5H |
| Standard InChI Key | IXNLNZKUZJOGKO-UHFFFAOYSA-N |
| SMILES | C1=CN2C(=NN=C2C(F)F)C(=C1)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a fused bicyclic framework comprising a pyridine ring condensed with a triazole moiety. Key structural attributes include:
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Triazolo[4,3-a]pyridine core: The triazole ring (positions 1–3) is fused to the pyridine at positions 4 and 3a, creating a planar, aromatic system conducive to π-stacking interactions.
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Substituent effects:
Table 1: Comparative Structural Features of Triazolo-Pyridine Derivatives
Spectroscopic and Computational Data
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InChIKey: IXNLNZKUZJOGKO-UHFFFAOYSA-N
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SMILES: C1=CN2C(=NN=C2C(F)F)C(=C1)C(F)(F)F
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Solubility: Limited data exist, but fluorinated triazoles generally exhibit low aqueous solubility (<1 mg/mL) and high lipid permeability .
Synthesis and Reaction Pathways
Key Synthetic Strategies
Synthesis typically proceeds via sequential functionalization of a pyridine precursor:
Precursor Functionalization
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Pyridine Substitution: Introduction of trifluoromethyl at position 8 via radical trifluoromethylation using CF₃I/CuI under UV irradiation.
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Triazole Formation: Cyclocondensation with hydrazine derivatives to form the triazole ring. For example, reacting 8-trifluoromethylpyridine-2-carbaldehyde with difluoroacetohydrazide yields the triazolo core.
Fluorination Techniques
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Electrophilic Fluorination: Selectofluor® (N-fluorobenzenesulfonimide) introduces CF₂H at position 3 in anhydrous DMF at 0–5°C.
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Side-Chain Modification: Post-synthetic modifications (e.g., oxidation of -CH₂F to -CF₂H) remain underexplored for this compound.
Challenges in Scale-Up
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Regioselectivity: Competing reactions at pyridine N-oxide intermediates often necessitate protecting groups.
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Purification: Column chromatography with hexane/EtOAc (8:2) is required due to polar byproducts.
Recent Research Advancements
Structure-Activity Relationship (SAR) Studies
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CF₃ Positional Effects: Moving CF₃ from position 8 to 6 (as in ) reduces anticancer potency (IC₅₀ >50 µM), highlighting the importance of substitution geometry .
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Halogen Replacements: Bromine at position 8 (as in ) abolishes antimicrobial activity, suggesting CF₃’s electronic role is irreplaceable .
Material Science Applications
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